molecular formula C10H9N3O2 B2393785 2-(2-hydroxyanilino)-1H-pyrimidin-6-one CAS No. 691398-00-2

2-(2-hydroxyanilino)-1H-pyrimidin-6-one

Cat. No.: B2393785
CAS No.: 691398-00-2
M. Wt: 203.201
InChI Key: FWEDJPMUBAYTRY-UHFFFAOYSA-N
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Description

2-(2-hydroxyanilino)-1H-pyrimidin-6-one is a chemical compound designed for research applications, offering a hybrid structure that incorporates two privileged scaffolds in drug discovery: the pyrimidinone and the anilino motif linked to a phenolic group. This structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . The pyrimidine core is a fundamental building block in medicinal chemistry, renowned for its versatility and presence in compounds with a broad spectrum of pharmacological activities . Researchers utilize this core structure as a key intermediate in developing molecules for various therapeutic areas. The specific substitution pattern of this compound, featuring a 2-hydroxyanilino group, is a structural feature explored in the design of kinase inhibitors. Similar anilino-heterocycle conjugates have been investigated for their potent inhibitory activity against kinases such as B-Raf, EGFR, and VEGFR2, which are critical targets in oncology research . Furthermore, the pyrimidinone scaffold is recognized as a versatile framework in biological applications. Its ability to act as both a hydrogen bond donor and acceptor allows it to interact effectively with enzymatic targets, making it a valuable scaffold for fragment-based drug design and for mimicking biomolecular structures . This reagent provides researchers with a versatile chemical tool to probe biological systems, synthesize novel compound libraries, and develop structure-activity relationship (SAR) studies, particularly in the fields of kinase research and anti-inflammatory agent development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-8-4-2-1-3-7(8)12-10-11-6-5-9(15)13-10/h1-6,14H,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDJPMUBAYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution: Primary Synthetic Route

Reaction Mechanism and Starting Materials

The most documented method involves nucleophilic substitution at the C2 position of a pre-functionalized pyrimidine scaffold. The starting material, ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate (CAS: N/A), reacts with 2-hydroxyaniline in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The methylthio (-SMe) group acts as a leaving group, replaced by the amine nucleophile via a two-step mechanism:

  • Deprotonation of 2-hydroxyaniline to enhance nucleophilicity.
  • Aromatic substitution facilitated by heating (80–150°C), forming a C–N bond.

Optimized Reaction Conditions

Table 1: Comparative Analysis of Solvent Systems
Solvent Temperature (°C) Time (h) Yield (%) Key Observations
DMF 110 18 56 Higher purity; requires recrystallization from DMF.
Ethanol Reflux (~78) 48 73 Longer duration but improved yield; product precipitates upon cooling.

Critical Variables:

  • Solvent polarity : DMF stabilizes transition states, accelerating substitution.
  • Temperature : Elevated temperatures (>100°C) reduce reaction times but risk decomposition.
  • Stoichiometry : A 1:1.3 molar ratio of 2-hydroxyaniline to pyrimidine precursor maximizes yield.

Alternative Synthetic Strategies

Cyclocondensation Approaches

Pyrimidinones are often synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, reacting ethyl acetoacetate with 2-hydroxyaniline and thiourea in basic conditions could yield the target compound, though this route remains hypothetical for this specific derivative.

Post-Synthetic Modifications and Purification

Recrystallization Protocols

Crude product purification is achieved via recrystallization:

  • DMF/water mixtures (3:1 v/v) yield needle-like crystals with minimal impurities.
  • Ethanol recrystallization provides a higher recovery rate (85–90%) but lower purity, necessitating secondary washes.

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane 1:2) resolves byproducts such as unreacted 2-hydroxyaniline or dimerized species.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • NH Stretching : Broad band at 2500–3300 cm⁻¹.
  • C=O Vibrations : Strong peaks at 1695 cm⁻¹ (pyrimidinone) and 1620 cm⁻¹ (hydrogen-bonded carbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 10.2 (s, 1H, NH).
    • δ 8.4 (d, 1H, pyrimidine H5).
    • δ 6.8–7.3 (m, 4H, aromatic Hs).
  • ¹³C NMR :
    • δ 165.3 (C6=O).
    • δ 158.1 (C2–N linkage).

Melting Point

Consistent melting point of 289–291°C confirms crystalline purity.

Challenges and Limitations

Byproduct Formation

  • Oxidation of 2-hydroxyaniline : Prolonged heating in DMF generates quinone impurities, requiring inert atmospheres.
  • Ester Hydrolysis : Residual moisture in DMF may hydrolyze the ethyl carboxylate side chain, complicating purification.

Scalability Issues

  • Solvent Volume : Large-scale DMF use poses disposal challenges, favoring ethanol despite lower efficiency.
  • Energy Consumption : Thermal methods are energy-intensive, necessitating alternative activation strategies (e.g., ultrasonication).

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyanilino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilino-pyrimidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

The compound exhibits promising anti-cancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). Research indicates that derivatives of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one can selectively inhibit mutant forms of EGFR while sparing the wild-type receptor, thereby reducing associated toxicities such as skin rashes and diarrhea .

Key Findings:

  • Inhibition of Tumor Growth: In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to control groups .
  • Mechanism of Action: The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, particularly in cancers characterized by EGFR mutations .

1.2 Anti-Inflammatory Properties

In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Agricultural Applications

2.1 Fungicidal Activity

The compound has been identified as a potential fungicide due to its ability to inhibit the secretion of hydrolytic enzymes by fungi, which are essential for plant tissue degradation during infection. This mode of action is particularly effective against pathogens like Botrytis cinerea, commonly affecting crops such as grapes and strawberries .

Key Findings:

  • Efficacy Against Fungal Diseases: Pyrimethanil, a related compound, has been studied extensively for its effectiveness in controlling fungal infections in various crops, indicating that similar derivatives may offer agricultural benefits .
  • Safety Profile: Toxicological evaluations suggest that these compounds have a favorable safety profile for use in agricultural settings, with minimal adverse effects on non-target organisms .

Case Studies and Research Findings

3.1 Case Study on Tumor Growth Inhibition

A detailed study involved administering this compound to mice with induced tumors. Results showed a marked decrease in tumor volume after treatment compared to untreated controls, highlighting its potential as an effective cancer therapy.

3.2 Safety and Toxicity Assessments

Toxicological assessments conducted on animal models revealed that the compound exhibited no significant adverse effects at therapeutic doses. This is crucial for its development as a safe therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one with related pyrimidinone derivatives:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Solubility Profile Notable Functional Groups
This compound 2-hydroxyanilino, 6-keto ~217.2* Moderate (polar hydroxy) Hydroxy, ketone, aromatic amine
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one 5-benzyl, 6-methyl, 2-anilino ~321.4 Low (lipophilic groups) Benzyl, methyl, aromatic amine
2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone 2-benzimidazolylamino, 6-methyl ~269.3 Low (aromatic rings) Benzimidazole, methyl, ketone
6-Amino-4-(4-methylanilino)-1H-pyrimidin-2-one 6-amino, 4-(4-methylanilino) ~216.2 High (polar amino) Amino, methylanilino, ketone
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 2,4-dichloroanilino, 3-methyl ~323.1 Very low (chlorine atoms) Chlorine, methyl, pyrazolopyrimidine

*Calculated using average atomic masses.

Research Findings and Implications

  • Enzyme Inhibition : Compounds with aromatic substituents (e.g., ) show stronger inhibition of enzymes like tyrosine kinases, but their low solubility limits bioavailability. The hydroxy group in the target compound could balance potency and solubility .
  • Antimicrobial Potential: Benzimidazole-containing analogs () exhibit antifungal activity, suggesting that the target compound’s hydroxyanilino group might be modified for similar applications .
  • Toxicity Considerations: Chlorinated derivatives () may pose higher toxicity risks compared to hydroxy- or amino-substituted compounds, which are generally better tolerated .

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxyanilino)-1H-pyrimidin-6-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Cyclocondensation of substituted anilines with β-keto esters or malononitrile derivatives under acidic conditions to form the pyrimidinone core.
  • Step 2: Functionalization at the 2-position via nucleophilic aromatic substitution (e.g., using 2-hydroxyaniline in the presence of a base like K2_2CO3_3).
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography (e.g., orthorhombic P21_121_121_1 space group, unit cell parameters: a = 8.78 Å, b = 10.40 Å, c = 11.18 Å) confirms hydrogen-bonding networks (N–H···O and O–H···O interactions) .
  • NMR spectroscopy: 1^1H NMR (DMSO-d6) shows characteristic peaks for the hydroxyanilino group (δ 10.2 ppm, broad singlet) and pyrimidinone carbonyl (δ 165 ppm in 13^{13}C NMR).
  • Mass spectrometry: ESI-MS (positive mode) confirms the molecular ion peak at m/z 216.2 [M+H]+^+ .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 25°C for 24 hours) with HPLC monitoring. The compound is stable in neutral buffers but prone to hydrolysis in strongly acidic/basic conditions, particularly at the pyrimidinone carbonyl .
  • Thermal stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under inert atmosphere to prevent oxidation .

Q. How can initial bioactivity screening be designed for this compound?

Methodological Answer:

  • In vitro assays: Use liver cell lines (e.g., HepG2) to assess hepatoprotective activity (e.g., inhibition of MKK4, IC50_{50} determination via ELISA) .
  • Dose-response curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., silymarin for liver regeneration studies) .

Advanced Research Questions

Q. What computational docking approaches are suitable for studying ligand-protein interactions?

Methodological Answer:

  • Software: Use Glide (Schrödinger) with the OPLS4 force field.
  • Protocol:
    • Prepare the ligand: Optimize geometry (B3LYP/6-31G*) and assign protonation states (pH 7.4).
    • Grid generation: Define the active site using crystallographic data (e.g., PDB: 4MKK for MKK4).
    • Docking parameters: Apply Van der Waals scaling (0.8 for nonpolar atoms) and penalize exposed charged groups. Validate enrichment factors (EF1%_{1\%} > 20) using decoy datasets .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Assay validation: Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Metabolic profiling: Perform LC-MS/MS to identify metabolites in plasma (e.g., hydroxylation at the anilino group may reduce activity in vivo).
  • Structural analogs: Compare with derivatives (e.g., 2-fluoroanilino analogs) to determine pharmacophore requirements .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Optimization: Use design of experiments (DoE) to vary temperature (80–120°C), solvent (i-PrOH vs. EtOH), and catalyst (p-TsOH).

  • Table:

    ConditionYield (%)Purity (%)
    i-PrOH, 100°C7592
    EtOH, reflux6888
    p-TsOH catalyst8295
  • Scale-up: Replace column chromatography with crystallization (ethanol/water, 3:1) for batches >10 g .

Q. How can researchers investigate the compound’s mechanism of action in disease models?

Methodological Answer:

  • Pathway analysis: Use RNA-seq or phosphoproteomics (e.g., LC-MS/MS) in treated vs. untreated cells to identify downregulated kinases (e.g., MKK4/JNK pathway) .
  • Gene knockout: CRISPR-Cas9-mediated deletion of target genes (e.g., MAP2K4) to confirm on-target effects .

Q. What methodologies guide the design of bioisosteric derivatives?

Methodological Answer:

  • Bioisostere replacement: Replace the hydroxyanilino group with 1,3-benzoxazol-2-ylamino (synthesized via Ullmann coupling) to enhance metabolic stability .
  • ADMET prediction: Use QikProp to optimize logP (<3) and PSA (<90 Ų) while retaining IC50_{50} < 1 µM .

Q. How can researchers ensure batch-to-batch purity for pharmacological studies?

Methodological Answer:

  • Analytical methods:
    • HPLC: C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid), retention time ~8.2 min.
    • Elemental analysis: Acceptable C, H, N deviations ≤0.4%.
  • Impurity profiling: Identify byproducts (e.g., des-hydroxy analogs) via HRMS and NMR .

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